methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, cycloadditions, and cyclocondensations . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which can be oxidized to afford a wide variety of pyrazoles .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate can be used as a starting material in the synthesis of pyrazole derivatives .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry. They have been found to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate could potentially be used in the development of new drugs.
Agrochemistry
Pyrazoles also have applications in agrochemistry . They can be used in the synthesis of various agrochemicals, potentially including pesticides and fertilizers.
Coordination Chemistry
In coordination chemistry, pyrazoles can be used in the preparation of solid hexacoordinate complexes . Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate could potentially be used in such applications.
Organometallic Chemistry
Pyrazoles have applications in organometallic chemistry . They can be used in the synthesis of various organometallic compounds.
Synthesis of Bipyrazoles
Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Synthesis of Biologically Active Compounds
This compound can also be used in the synthesis of various biologically active compounds, including inhibitors .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions . The bromine atom may also participate in halogen bonding .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of pyrazole derivatives .
properties
IUPAC Name |
methyl 4-bromo-1-ethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILOLAZJZKWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239939 | |
Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |
CAS RN |
400877-58-9 | |
Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400877-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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